

Akt-IN-18: A Technical Guide to its Role in Apoptosis Induction

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Compound of Interest

Compound Name: Akt-IN-18
Cat. No.: B12384755

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Introduction

Akt-IN-18 is a novel small-molecule inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B), a critical node in cell signaling pathways that govern cell survival, proliferation, and apoptosis. Dysregulation of the PI3K/Akt pathway is a common feature in many cancers, making Akt an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of **Akt-IN-18**, with a focus on its mechanism of action in inducing apoptosis, supported by quantitative data and detailed experimental protocols.

Core Mechanism: Inhibition of Akt and Induction of Apoptosis

Akt-IN-18 exerts its anti-cancer effects by directly inhibiting the kinase activity of Akt. The PI3K/Akt signaling pathway is a central regulator of cell survival.[1][2][3] In normal physiological conditions, growth factors bind to receptor tyrosine kinases, leading to the activation of PI3K, which in turn phosphorylates and activates Akt. Activated Akt then phosphorylates a variety of downstream targets that promote cell survival and inhibit apoptosis.[1][3] These anti-apoptotic functions are mediated through several mechanisms, including the phosphorylation and inactivation of pro-apoptotic proteins such as Bad and the inhibition of transcription factors like the Forkhead box O (FoxO) family, which regulate the expression of genes involved in cell death.

By inhibiting Akt, **Akt-IN-18** disrupts these pro-survival signals, leading to the activation of the apoptotic cascade. This is characterized by a series of morphological and biochemical events, including cell shrinkage, chromatin condensation, DNA fragmentation, and the activation of caspases, which are the executioners of apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative data on the cytotoxic and apoptotic effects of **Akt-IN-18** on the human non-small cell lung cancer (NSCLC) cell line, A549, and a normal mouse embryonic fibroblast cell line, L929. The data is derived from the study by Erdönmez et al. (2023).[4]

Table 1: Cytotoxic Activity of **Akt-IN-18**

Compound	Cell Line	IC50 (µM)
Akt-IN-18	A549	83.59
Akt-IN-18	L929	>500

IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Akt Kinase Inhibitory Activity of **Akt-IN-18**

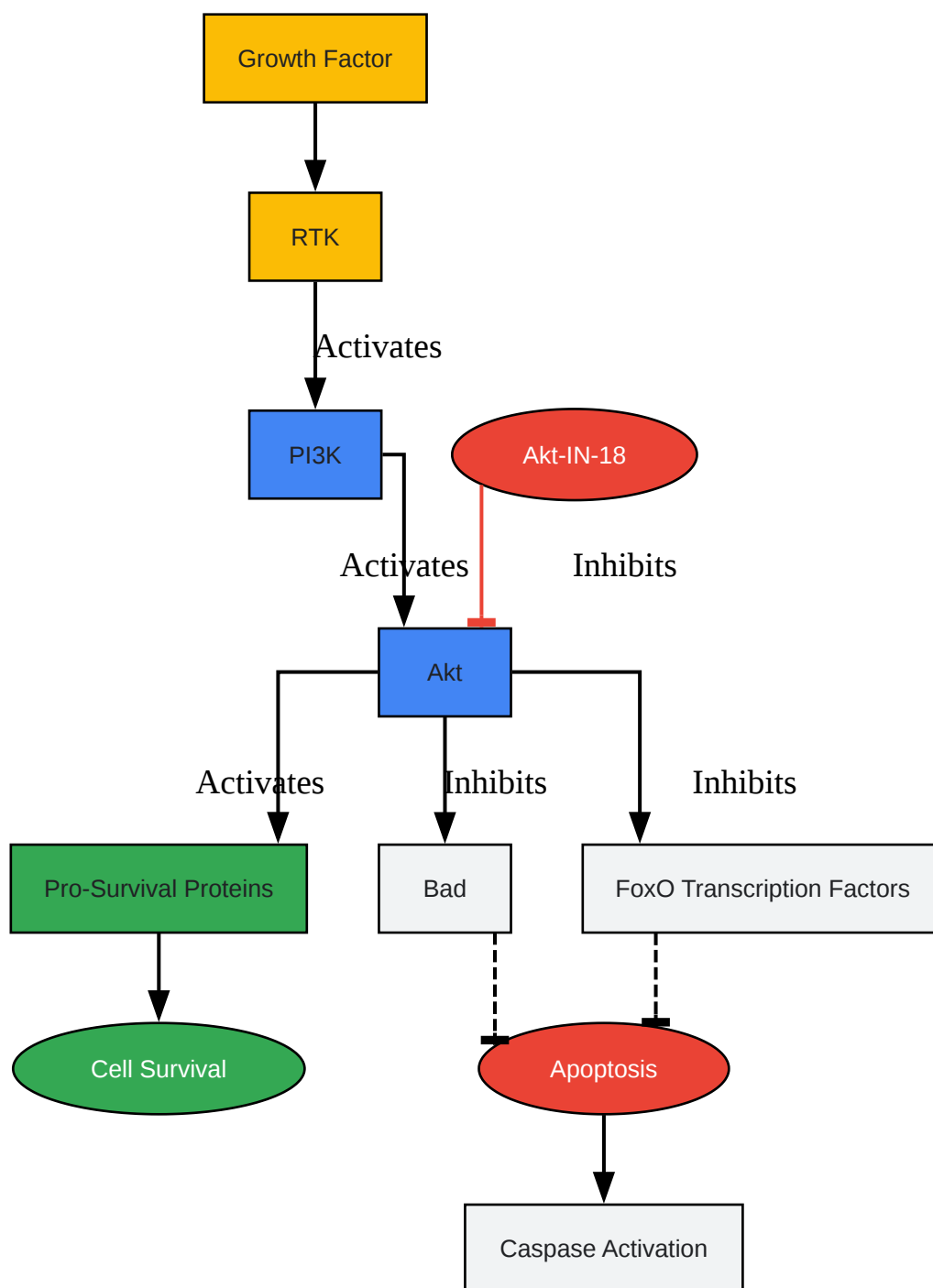
Compound	Target	IC50 (µM)
Akt-IN-18	Akt	69.45

Table 3: Apoptosis Induction by **Akt-IN-18** in A549 Cells

Treatment	Concentration (μM)	Early Apoptotic Cells (%)	Late Apoptotic Cells (%)	Total Apoptotic Cells (%)
Control	-	0.8	1.2	2.0
Akt-IN-18	83.59	2.7	6.04	8.74

Signaling Pathways and Experimental Workflows

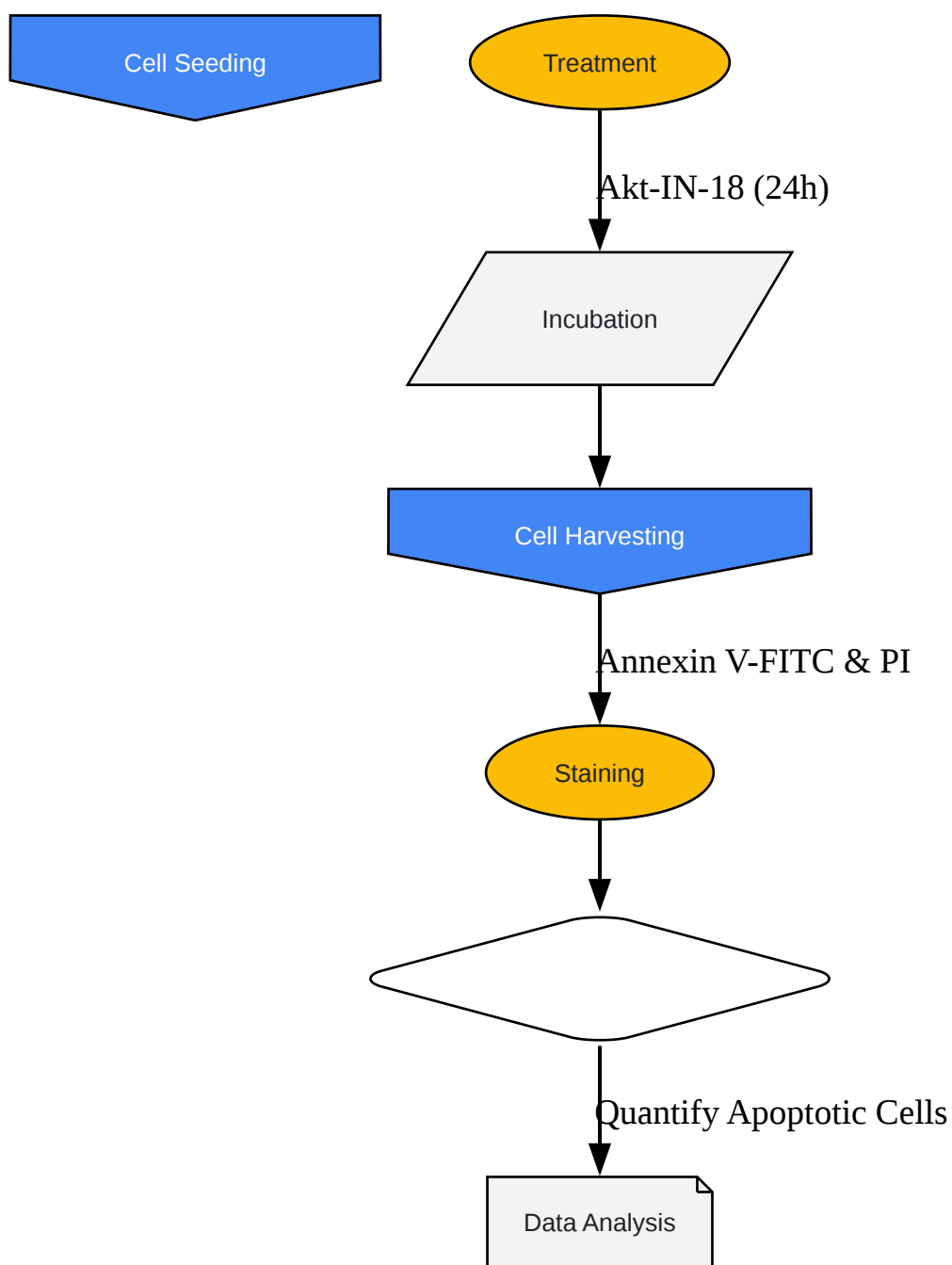
PI3K/Akt Signaling Pathway and Apoptosis Regulation



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Caption: PI3K/Akt signaling pathway and the inhibitory action of **Akt-IN-18**.

Experimental Workflow for Assessing Apoptosis



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Caption: Workflow for Annexin V/PI apoptosis assay.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of **Akt-IN-18**.

Cell Culture

- Cell Lines: Human non-small cell lung cancer (A549) and mouse embryonic fibroblast (L929) cell lines were used.
- Culture Medium: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO₂.

Cytotoxicity Assay (MTT Assay)

- Cell Seeding: Cells were seeded in 96-well plates at a density of 1×10^4 cells/well and allowed to attach overnight.
- Treatment: The cells were treated with various concentrations of **Akt-IN-18** (0-500 μ M) for 24 hours.
- MTT Addition: After the treatment period, 20 μ L of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
- Formazan Solubilization: The medium was removed, and 100 μ L of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
- IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) values were calculated from the dose-response curves.

Akt Kinase Inhibition Assay

- Assay Principle: The inhibitory effect of **Akt-IN-18** on Akt kinase activity was determined using a commercially available ADP-Glo Kinase Assay kit. This assay measures the amount of ADP produced during the kinase reaction.

- **Reaction Mixture:** The kinase reaction was performed in a buffer containing Akt kinase, the substrate, ATP, and varying concentrations of **Akt-IN-18**.
- **Incubation:** The reaction mixture was incubated at room temperature for a specified period to allow the kinase reaction to proceed.
- **ADP Detection:** The ADP-Glo reagent was added to terminate the kinase reaction and deplete the remaining ATP. The Kinase Detection Reagent was then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.
- **Luminescence Measurement:** The luminescence was measured using a luminometer.
- **IC50 Calculation:** The IC50 value was determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Apoptosis Analysis (Annexin V-FITC and Propidium Iodide Staining)

- **Cell Seeding and Treatment:** A549 cells were seeded in 6-well plates and treated with **Akt-IN-18** at its IC50 concentration for 24 hours.
- **Cell Harvesting:** After treatment, both adherent and floating cells were collected, washed with ice-cold PBS, and centrifuged.
- **Cell Resuspension:** The cell pellet was resuspended in 1X Annexin V binding buffer.
- **Staining:** Annexin V-FITC and propidium iodide (PI) were added to the cell suspension, and the cells were incubated in the dark at room temperature for 15 minutes.
- **Flow Cytometry Analysis:** The stained cells were analyzed using a flow cytometer. FITC fluorescence (for Annexin V) was detected in the FL1 channel, and PI fluorescence was detected in the FL2 channel.
- **Data Interpretation:**
 - **Viable cells:** Annexin V-negative and PI-negative.

- Early apoptotic cells: Annexin V-positive and PI-negative.
- Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
- Necrotic cells: Annexin V-negative and PI-positive.

Conclusion

Akt-IN-18 is a promising small-molecule inhibitor of Akt that effectively induces apoptosis in non-small cell lung cancer cells. Its mechanism of action is centered on the disruption of the pro-survival PI3K/Akt signaling pathway. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential therapeutic application of Akt inhibitors like **Akt-IN-18**.

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